5-Hydroxypentanenitrile

Physicochemical characterization Isomer differentiation Distillation purification

5-Hydroxypentanenitrile (C₅H₉NO, MW 99.13 g/mol) is a linear ω-hydroxy aliphatic nitrile bearing a terminal hydroxyl group on a five-carbon chain. The compound is a colorless liquid with a predicted pKa of 14.95±0.10, a density of 0.977 g/cm³ at 25 °C, and a boiling point of 77–78 °C at 0.35 Torr.

Molecular Formula C5H9NO
Molecular Weight 99.133
CAS No. 2427-16-9; 74066-94-7
Cat. No. B2624086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxypentanenitrile
CAS2427-16-9; 74066-94-7
Molecular FormulaC5H9NO
Molecular Weight99.133
Structural Identifiers
SMILESC(CCO)CC#N
InChIInChI=1S/C5H9NO/c6-4-2-1-3-5-7/h7H,1-3,5H2
InChIKeyISCJLIJIOFOWTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxypentanenitrile (CAS 2427-16-9) – Key Physicochemical and Structural Profile for Procurement Screening


5-Hydroxypentanenitrile (C₅H₉NO, MW 99.13 g/mol) is a linear ω-hydroxy aliphatic nitrile bearing a terminal hydroxyl group on a five-carbon chain . The compound is a colorless liquid with a predicted pKa of 14.95±0.10, a density of 0.977 g/cm³ at 25 °C, and a boiling point of 77–78 °C at 0.35 Torr . The nitrile group, combined with the sterically unencumbered terminal primary alcohol, provides dual orthogonal reactivity that is distinct from secondary alcohol positional isomers [1].

Why Positional Isomers of Hydroxypentanenitrile Cannot Be Interchanged for 5-Hydroxypentanenitrile


The position of the hydroxyl group on the pentane backbone fundamentally alters both physicochemical properties and chemical reactivity. 5-Hydroxypentanenitrile possesses a primary (1°) terminal hydroxyl that is sterically accessible for nucleophilic derivatization, whereas 2-hydroxy and 3-hydroxy isomers bear secondary alcohols with altered pKa, steric profiles, and hydrogen-bonding geometries . These differences translate into divergent boiling points (spanning >150 °C across isomers), LogP values, and rotational freedom, which directly impact chromatographic behavior, solubility, and the kinetics of subsequent coupling reactions in multi-step syntheses . In PROTAC linker applications, the linear C5 backbone with terminal heteroatom provides a specific end-to-end distance and conformational flexibility profile unavailable from shorter (C3) or branched-chain analogs .

5-Hydroxypentanenitrile – Quantitative Differentiation Evidence vs. Closest Analogs


Boiling Point and Density Differentiation vs. 2-Hydroxy and 3-Hydroxy Isomers

5-Hydroxypentanenitrile exhibits a significantly lower boiling point under reduced pressure (77–78 °C at 0.35 Torr) compared to its 2-hydroxy isomer (207.3±13.0 °C at 760 mmHg) . Its density (0.977 g/cm³ at 25 °C) also contrasts with the (R)-3-hydroxy isomer (0.968±0.06 g/cm³, predicted) and the 2-hydroxy isomer (1.0±0.1 g/cm³) . These differences enable unambiguous identity confirmation by simple physical measurement.

Physicochemical characterization Isomer differentiation Distillation purification

Rotatable Bond Count Advantage Over 4-Hydroxypentanenitrile for Linker Conformational Flexibility

5-Hydroxypentanenitrile possesses 3 rotatable bonds along its C5 backbone, compared to only 2 rotatable bonds for 4-hydroxypentanonitrile [1]. In PROTAC linker applications, each additional rotatable bond provides an extra degree of conformational freedom, which directly impacts the ability of the degrader molecule to sample productive ternary complex geometries between the E3 ligase and target protein .

PROTAC linker design Conformational flexibility Ternary complex formation

Proven Chiral Building Block for Enantioselective Total Synthesis of Fluvirucinin B1

O-Protected 5-hydroxypentanenitrile derivatives, prepared from (S)-phenylglycinol-derived lactams, have been demonstrated as key scaffolds in the convergent enantioselective total synthesis of the natural macrolactam fluvirucinin B1 . This contrasts with 2- and 3-hydroxypentanenitrile isomers, which have not been reported in comparable natural product total synthesis applications as acyclic C5 chiral building blocks. The synthetic entry proceeds with defined stereochemistry at both tertiary and quaternary centers, as confirmed by X-ray crystallography [1].

Total synthesis Natural products Macrolactam antibiotics

C5 Alkyl Linker Length: Balanced Permeability–Flexibility Profile for PROTAC Design

Among alkyl-based PROTAC linkers, the C5 chain length occupies a design sweet spot between shorter C3 linkers (which may overly rigidify the ternary complex, entropically penalizing lysine sampling) and longer C8 linkers (which reduce effective molarity and predispose to intramolecular hydrophobic collapse) . As an alkyl linker with a terminal hydroxyl for conjugation, 5-hydroxypentanenitrile combines the flexibility of the C5 methylene spine with a hydrophilic terminal anchor, which is consistent with the design principle of using a strategically placed heteroatom to ameliorate the aqueous solubility limitations of purely hydrocarbon linkers .

PROTAC linker optimization Membrane permeability Ternary complex geometry

Commercial Purity Tiering and Batch QC Documentation Availability

5-Hydroxypentanenitrile is commercially available at standard purity of 95% from multiple vendors, with some suppliers offering NLT 98% grades accompanied by batch-specific QC documentation including NMR, HPLC, GC, and LC-MS . Vendor Bidepharm provides batch-level certificates of analysis (CoA) with NMR, HPLC, and GC data, while MolCore supplies under ISO-certified quality systems suitable for global pharmaceutical R&D and QC requirements . This level of analytical documentation exceeds what is typically available for the less common 3-hydroxy and 4-hydroxy positional isomers.

Quality control Procurement specifications Analytical documentation

5-Hydroxypentanenitrile – High-Value Research and Industrial Application Scenarios


PROTAC Degrader Linker Optimization with Defined C5 Alkyl Spacing

5-Hydroxypentanenitrile serves as a PROTAC linker building block, providing a C5 alkyl chain with a terminal hydroxyl group for conjugation to E3 ligase or target protein ligands. The C5 chain length balances conformational flexibility and membrane permeability, offering an intermediate option between overly rigid C3 linkers and excessively hydrophobic C8 linkers . Alkyl-based linkers have been shown to outperform PEGylated analogs at matched lipophilicity in parallel artificial membrane permeability assays , making this compound suitable for CNS-penetrant and orally bioavailable degrader programs where alkyl linkers provide synthetic economy and metabolic simplicity.

Enantioselective Synthesis of Macrocyclic Natural Products via Chiral 5-Hydroxypentanenitrile Scaffolds

O-Protected 5-hydroxypentanenitrile derivatives, generated from chiral phenylglycinol-derived lactams, have been validated as key building blocks in the total synthesis of fluvirucinin B1 and Haliclona marine alkaloids (haliclorensin C, haliclorensin, halitulin) . The methodology provides access to both enantiomers and allows incorporation of quaternary stereocenters with defined configuration, as confirmed by X-ray crystallography . This established synthetic track record makes 5-hydroxypentanenitrile a rational procurement choice for natural product synthesis groups developing macrolactam antibiotics or alkaloid analogs.

Insect Hydrocarbon Synthesis via 5-Hydroxypentanenitrile-Derived 1,5-Dimethylalkanes

5-Hydroxypentanenitrile derivatives are employed in the synthesis of 1,5-dimethylalkanes, which are structural components of insect cuticular hydrocarbons . This application is relevant for chemical ecology laboratories studying insect pheromone communication and for agrochemical discovery programs developing semiochemical-based pest management strategies. The terminal hydroxyl provides a functional handle for chain elongation and functional group interconversion that is not available from simple alkyl nitriles lacking a heteroatom.

Dual-Functional Intermediate for Heterocycle and Amino Alcohol Synthesis in Medicinal Chemistry

The combination of a terminal primary hydroxyl and a terminal nitrile group enables two-directional orthogonal derivatization: the hydroxyl can undergo oxidation to 5-cyanopentanoic acid, esterification, or mesylation for nucleophilic displacement, while the nitrile can be reduced to a primary amine (yielding 5-aminopentanol) or hydrolyzed to a carboxylic acid . This bifunctional reactivity supports the construction of heterocyclic scaffolds and amino alcohol motifs commonly found in active pharmaceutical ingredients, distinguishing 5-hydroxypentanenitrile from mono-functional C5 nitriles or alcohols.

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